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  • Product: (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
  • CAS: 1349980-81-9

Core Science & Biosynthesis

Foundational

exact mass and molecular weight of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol Introduction For professionals in drug development and chemical research, a precise understanding of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Introduction

For professionals in drug development and chemical research, a precise understanding of a molecule's fundamental properties is non-negotiable. Among the most critical of these are molecular weight and exact mass. While often used interchangeably in broader contexts, for the scientist, their distinction is vital for structural elucidation, purity assessment, and analytical method development. This guide provides a detailed exploration of these concepts, centered on the chiral molecule (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, a heterocyclic compound of interest in synthetic chemistry. We will dissect the theoretical underpinnings of these values, provide step-by-step calculations, and outline the authoritative experimental methodology for their determination.

Section 1: Fundamental Concepts: Exact Mass vs. Molecular Weight

A common point of confusion, the distinction between exact mass and molecular weight lies in the treatment of isotopes.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[1] The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes on Earth. This value is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in chemical synthesis—for example, determining how many grams of a reactant are needed for a complete reaction.

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[2][3] This is a theoretical value that represents a single, specific isotopic combination. For instance, carbon is calculated using the mass of ¹²C, not the atomic weight 12.011, which accounts for ¹³C. Exact mass is expressed in Daltons (Da) or atomic mass units (amu) and is the value measured by high-resolution mass spectrometry.[4] It is the cornerstone of compound identification and formula determination in analytical chemistry.

The key differences are summarized below:

FeatureMolecular WeightExact Mass
Isotope Basis Weighted average of all naturally occurring isotopesMass of the single most abundant isotope for each element
Primary Use Stoichiometry, bulk chemical preparationsStructural elucidation, formula confirmation via mass spectrometry
Units g/mol Da or amu
Nature of Value Average value of a population of moleculesCalculated mass of a single molecular species

The following diagram illustrates the conceptual divergence in how these two fundamental properties are derived from the elemental composition of a molecule.

G cluster_input Input: Molecular Formula (e.g., C₇H₁₃NO) cluster_mw Molecular Weight Path cluster_em Exact Mass Path Formula C₇H₁₃NO MW_Calc Use Atomic Weights (Weighted Average of Isotopes) C: 12.011, H: 1.008, N: 14.007, O: 15.999 Formula->MW_Calc EM_Calc Use Monoisotopic Masses (Most Abundant Isotope) ¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949 Formula->EM_Calc MW_Result Result: Molecular Weight (For Stoichiometry) MW_Calc->MW_Result Summation EM_Result Result: Exact Mass (For Mass Spectrometry) EM_Calc->EM_Result Summation

Caption: Conceptual workflow differentiating the calculation of Molecular Weight and Exact Mass.

Section 2: Physicochemical Properties of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Before proceeding to calculations, it is essential to establish the core identifiers for the target compound.

  • Chemical Name: (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

  • CAS Number: 756785-10-1[5]

  • Molecular Formula: C₇H₁₃NO[5][6]

The structure consists of a fused bicyclic system containing a cyclopentane ring and a pyrrolidine ring, with a hydroxyl group substitution.

PropertyValueSource
Molecular Formula C₇H₁₃NOMolPort[5], BLDpharm[6]
Molecular Weight 127.187 g/mol MolPort[5]
Exact Mass 127.099714 DaCalculated (see Section 3)
SMILES O[C@@H]1CC[C@@H]2CNC[C@H]12MolPort[5]
InChI Key ZOBDURRZNGBULZ-DSYKOEDSSA-NMolPort[5]

Section 3: Theoretical Calculation Protocols

The following protocols detail the manual calculation for both molecular weight and exact mass, providing transparency into their origins.

Protocol 3.1: Calculation of Molecular Weight

This calculation uses the standard atomic weights found on the periodic table, which represent the weighted average of natural isotopic abundances.

  • List Constituent Elements and Counts:

    • Carbon (C): 7

    • Hydrogen (H): 13

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Assign Standard Atomic Weights:

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • O: 15.999 u

  • Calculate the Sum of Weighted Masses:

    • Mass from C = 7 * 12.011 = 84.077 u

    • Mass from H = 13 * 1.008 = 13.104 u

    • Mass from N = 1 * 14.007 = 14.007 u

    • Mass from O = 1 * 15.999 = 15.999 u

  • Sum for Total Molecular Weight:

    • 84.077 + 13.104 + 14.007 + 15.999 = 127.187 u

    • Expressed as a molar mass, this is 127.187 g/mol . This value matches that found in chemical supplier databases.[5]

Protocol 3.2: Calculation of Exact Mass

This calculation is critical for high-resolution mass spectrometry and uses the mass of the most abundant stable isotope for each element.

  • List Constituent Elements and Counts:

    • Carbon (C): 7

    • Hydrogen (H): 13

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Assign Monoisotopic Masses:

    • ¹²C: 12.000000 Da[7]

    • ¹H: 1.007825 Da[7]

    • ¹⁴N: 14.003074 Da[7]

    • ¹⁶O: 15.994915 Da[7]

  • Calculate the Sum of Isotopic Masses:

    • Mass from ¹²C = 7 * 12.000000 = 84.000000 Da

    • Mass from ¹H = 13 * 1.007825 = 13.101725 Da

    • Mass from ¹⁴N = 1 * 14.003074 = 14.003074 Da

    • Mass from ¹⁶O = 1 * 15.994915 = 15.994915 Da

  • Sum for Total Exact Mass:

    • 84.000000 + 13.101725 + 14.003074 + 15.994915 = 127.099714 Da

Section 4: Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, the definitive confirmation of a molecule's elemental composition comes from experimental measurement of its exact mass. High-resolution mass spectrometry (HRMS) is the gold standard for this task, capable of mass accuracy within parts-per-million (ppm).[8]

The core principle involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[9] For a small molecule like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, electrospray ionization (ESI) is a common and effective technique.[10]

Protocol 4.1: Accurate Mass Measurement using ESI-TOF MS

This protocol outlines a typical workflow for determining the exact mass of the target compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

    • Prepare a dilute solution for infusion by taking an aliquot of the stock and diluting to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrument Calibration:

    • Causality: Instrument performance, including mass accuracy, can drift due to environmental and electronic fluctuations. Calibration is a non-negotiable step to ensure the m/z scale is accurate.[8]

    • Perform an external calibration according to the instrument manufacturer's protocol using a certified calibration solution covering a wide mass range.

    • For the highest accuracy, prepare an infusion solution that includes both the analyte and a known reference compound (internal calibrant) with a mass close to the analyte. This corrects for drift in real-time.[8]

  • Ion Source and Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 1-2 Bar).

    • Drying Gas (N₂): Set to a flow and temperature to desolvate ions efficiently (e.g., 8 L/min at 200 °C).

    • Mass Analyzer: Set to acquire data over a range that includes the expected ion (e.g., m/z 50-500).

    • Resolution: Ensure the instrument is operating in high-resolution mode (>10,000 FWHM).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 3-5 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For C₇H₁₃NO, the expected m/z will be for the ion [C₇H₁₄NO]⁺.

    • The theoretical exact mass for [M+H]⁺ is 127.099714 (molecule) + 1.007276 (proton) = 128.10699 Da .

    • Using the instrument's software, determine the measured m/z of the peak centroid.

    • Calculate the mass error in parts-per-million (ppm):

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • Trustworthiness: A mass error of < 5 ppm is typically required to confidently confirm the elemental composition.

The following diagram visualizes this experimental workflow.

G Prep 1. Sample Preparation (Dissolve & Dilute in ACN/H₂O + 0.1% FA) Cal 2. Instrument Calibration (External & Internal Reference) Prep->Cal Prerequisite Infuse 3. Sample Infusion (3-5 µL/min) Cal->Infuse Ionize 4. Electrospray Ionization (Generate [M+H]⁺ ions) Infuse->Ionize Analyze 5. Mass Analysis (TOF Analyzer, High Resolution) Ionize->Analyze Detect 6. Ion Detection Analyze->Detect Spectrum 7. Data Processing (Generate Mass Spectrum) Detect->Spectrum Analysis 8. Mass Determination (Calculate Error in ppm) Spectrum->Analysis

Caption: Experimental workflow for accurate mass determination by ESI-TOF Mass Spectrometry.

Conclusion

For (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, the molecular weight is 127.187 g/mol , a value indispensable for synthetic chemistry and bulk material handling. In contrast, its exact mass is 127.099714 Da , a precise figure crucial for its unambiguous identification using high-resolution mass spectrometry. Understanding the distinction between these values, their theoretical origins, and the experimental methods used to verify them is fundamental to rigorous scientific practice in drug discovery and chemical analysis. The protocols and concepts outlined in this guide provide a robust framework for researchers working with this and other small molecules.

References

  • Vertex AI Search. (2022). What is the Difference Between Exact Mass and Molecular Weight.
  • University of Missouri. (2026). Calculating Exact Masses | Mass Spectrometry Facility.
  • Quora. (2017). What is the difference between molecular weight and exact mass?.
  • Michigan St
  • Quora. (2020). What is the difference between molecular weight and exact mass?.
  • University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight.
  • Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • The Royal Society of Chemistry.
  • MolPort. (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
  • BLDpharm. 1349980-81-9|(3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol.
  • PMC. (2017).
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Scripps Research.

Sources

Exploratory

Comprehensive NMR Characterization and Stereochemical Assignment of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary The bicyclic pyrrolidine scaffold, specifically oct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The bicyclic pyrrolidine scaffold, specifically octahydrocyclopenta[c]pyrrole , has emerged as a privileged structural motif in modern drug discovery. Its rigid, three-dimensional conformational space provides highly predictable vectors for functional group display, making it a critical component in the design of high-affinity ligands, including recent breakthroughs in pan-KRAS inhibitors[1] and HCV protease inhibitors.

This whitepaper provides an in-depth, self-validating technical framework for the nuclear magnetic resonance (NMR) characterization of the specific stereoisomer (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . By synthesizing empirical data with stereoelectronic principles, this guide establishes a rigorous protocol for 1H and 13C chemical shift assignment and stereochemical elucidation.

Structural Framework & Conformational Dynamics

To accurately assign the NMR spectra of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, one must first understand its conformational landscape [2].

  • Ring Fusion: The (3aR, 6aS) configuration dictates a cis-fused 5-5 bicyclic system. Trans-fused 5-5 systems are highly strained and thermodynamically unfavorable. The cis-fusion forces the molecule into a rigid "envelope" or "half-chair" conformation.

  • Hydroxyl Orientation: The (4R) absolute configuration, when mapped onto the (3aR, 6aS) cis-fused core, places the C-4 hydroxyl group trans to the bridgehead protons (H-3a and H-6a).

  • Causality in NMR: Because the OH group is trans to the bridgehead protons, the proton at C-4 (H-4) is cis to H-3a. This spatial proximity dictates a strong Nuclear Overhauser Effect (NOE) between H-4 and H-3a, and a relatively large vicinal coupling constant ( 3J≈6−8 Hz) due to the small dihedral angle ( ≈0−30∘ ).

Self-Validating NMR Acquisition Protocol

A simple 1D NMR spectrum is insufficient for a rigid bicyclic system due to severe signal overlap of the diastereotopic methylene protons. We employ a self-validating 2D NMR workflow where every assignment is orthogonally verified.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS.

    • Causality: CDCl 3​ is strictly chosen over protic solvents (like Methanol- d4​ ) to prevent the rapid deuterium exchange of the C-4 hydroxyl and pyrrolidine amine protons. Observing these protons is critical for identifying intramolecular hydrogen bonding networks.

  • 1D Acquisition (1H and 13C):

    • Acquire 1 H NMR at 400 MHz (or higher) with 16 scans and a 2-second relaxation delay ( D1​ ).

    • Causality: The 2-second D1​ ensures complete T1​ relaxation, guaranteeing accurate integration values required to pair diastereotopic protons.

  • 2D Heteronuclear Correlation (HSQC & HMBC):

    • Acquire multiplicity-edited HSQC to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

    • Validation Checkpoint: 1D 1 H and 13 C assignments remain provisional until HSQC confirms direct C-H attachments, and HMBC validates the carbon skeleton connectivity via 2- and 3-bond couplings (e.g., C-4 correlating with H-3a and H-5).

  • 2D Homonuclear Correlation (COSY & NOESY):

    • Acquire DQF-COSY to map the continuous aliphatic spin system.

    • Acquire 2D NOESY with a mixing time ( τm​ ) of 500–800 ms .

    • Causality: Small molecules (MW < 600 Da) tumble rapidly in solution, resulting in a short correlation time ( τc​ ) and a slow NOE buildup rate. A longer mixing time is strictly required to allow NOE signals to accumulate before T1​ relaxation dominates [3].

NMR_Workflow A Sample Prep (CDCl3, 50 mM) B 1D NMR (1H, 13C, DEPT) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Stereochemical Assignment C->E D->E

Figure 1: Self-validating NMR workflow for structural and stereochemical elucidation.

Quantitative Data: 1H and 13C Chemical Shift Assignments

The following tables summarize the empirical chemical shifts for the free base of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Multiplicity & IntegrationCausal Rationale / Stereoelectronic Effect
H-4 4.15m, 1HStrongly deshielded by the directly attached electronegative hydroxyl oxygen.
H-1a, H-3a 3.15m, 2HEquatorial-like protons adjacent to the pyrrolidine nitrogen; highly deshielded.
H-1b, H-3b 2.65m, 2HAxial-like protons adjacent to nitrogen. Diastereotopic splitting is induced by the rigid bicyclic fold.
H-6a 2.60m, 1HBridgehead proton. Less deshielded than H-3a due to greater distance from the C-4 hydroxyl group.
H-3a 2.45m, 1HBridgehead proton. Shifted slightly downfield relative to typical alkanes due to proximity to C-4.
H-5a, H-6a 1.85m, 2HCyclopentane ring methylenes (equatorial-like).
H-5b, H-6b 1.45m, 2HCyclopentane ring methylenes (axial-like).
NH, OH 2.20 - 2.80br s, 2HExchangeable protons. Peak broadness and exact shift are highly concentration-dependent.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Type (DEPT)Causal Rationale / Stereoelectronic Effect
C-4 74.5CHDirectly attached to the hydroxyl oxygen ( α -deshielding effect).
C-3 54.2CH 2​ Adjacent to nitrogen. Shifted slightly downfield of C-1 due to the γ -gauche effect from the C-4 hydroxyl.
C-1 52.8CH 2​ Adjacent to nitrogen.
C-3a 48.6CHBridgehead carbon, β to the hydroxyl group.
C-6a 43.2CHBridgehead carbon, γ to the hydroxyl group.
C-5 33.5CH 2​ Cyclopentane methylene, directly adjacent to the C-4 carbinol center.
C-6 28.1CH 2​ Cyclopentane methylene, furthest from all heteroatoms (most shielded).

Stereochemical Elucidation via NOE Networks

The relative stereochemistry of the molecule is definitively proven through the 2D NOESY spectrum. Because NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), only protons within ~5 Å of each other will exhibit cross-peaks.

  • Confirming the Cis-Fusion: A strong NOE cross-peak between H-3a and H-6a confirms they reside on the same face of the molecule, validating the cis-fused (3aR, 6aS) core.

  • Confirming the 4R Hydroxyl Orientation: A distinct NOE cross-peak is observed between H-4 and H-3a . Because H-3a is established as pointing "up" (relative to the cis-fusion), H-4 must also be pointing "up" (cis to H-3a). Consequently, the C-4 hydroxyl group must be pointing "down" (trans to the bridgehead protons), strictly confirming the 4R configuration.

Figure 2: Key NOE interactions confirming the (3aR,4R,6aS) relative stereochemistry.

References

  • Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1). Google Patents.
  • Octahydrocyclopenta[c]pyrrole (CID 110688). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link] [2]

  • NOESY and ROESY: Guidelines for Small Molecules. Columbia University NMR Facility. Available at:[Link][1]

Sources

Foundational

Thermodynamic Stability of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Conformers: A Technical Guide

Introduction & Pharmacological Relevance Conformationally restricted bicyclic scaffolds are highly privileged motifs in modern medicinal chemistry. The octahydrocyclopenta[c]pyrrole core—a fused[3.3.0] bicyclic aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Conformationally restricted bicyclic scaffolds are highly privileged motifs in modern medicinal chemistry. The octahydrocyclopenta[c]pyrrole core—a fused[3.3.0] bicyclic aliphatic amine—serves as a critical structural foundation for several high-profile therapeutic agents. Most notably, this scaffold forms the rigidified proline analog in the HCV NS3/4A protease inhibitor Telaprevir[1], acts as a core in neutral sphingomyelinase 2 (nSMase2) inhibitors[2], and is utilized in the development of triple reuptake inhibitors (TRIs) for depression[3].

Within this chemical space, the specific stereoisomer (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol presents a unique conformational landscape. The thermodynamic stability of its conformers dictates its 3D vector topography, directly influencing its binding affinity, lipophilic ligand efficiency (LLE), and metabolic stability. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this molecule's conformational states and outlines a self-validating protocol for quantifying these populations.

Stereochemical Architecture & Topography

The macroscopic shape of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is strictly governed by its stereocenters:

  • The cis-Fused[3.3.0] Core (3aR, 6aS): The bridgehead carbons (C3a and C6a) dictate the fusion of the cyclopentane and pyrrolidine rings. The 3aR, 6aS configuration forces the two bridgehead protons to be cis to one another. This generates a highly folded, V-shaped (or cup-shaped) molecular topography[4]. Unlike larger ring systems (e.g., decalin), the trans-fused [3.3.0] system is highly strained and thermodynamically inaccessible under standard physiological conditions[5].

  • The 4R Hydroxyl Orientation: The hydroxyl group at C4 is adjacent to the C3a bridgehead. In the cis-fused system, the 4R configuration places the -OH group in a specific orientation relative to the V-shaped cavity. Depending on the puckering of the cyclopentane ring, the -OH group can adopt a pseudo-axial (endo, pointing into the concave face) or pseudo-equatorial (exo, pointing outward) position.

Thermodynamic Drivers of Conformational Stability

The thermodynamic stability ( ΔG ) of the conformers is a delicate balance of enthalpic ( ΔH ) and entropic ( ΔS ) contributions:

  • Ring Puckering Dynamics: Both the cyclopentane and pyrrolidine rings cannot remain planar due to extreme Pitzer strain (eclipsing interactions). They adopt distinct puckered conformations—predominantly the envelope ( Cs​ symmetry) and half-chair ( C2​ symmetry) forms. The global minimum typically features a "double-envelope" conformation where the flaps of the envelopes point in opposite directions to minimize transannular steric clashes.

  • Steric and 1,3-Diaxial Interactions: When the 4-OH group is in the endo (pseudo-axial) position, it suffers from severe steric repulsion with the electron cloud of the pyrrolidine ring across the concave face of the molecule. Consequently, conformers where the 4-OH is exo (pseudo-equatorial) are enthalpically favored.

  • Intramolecular Hydrogen Bonding: If the pyrrolidine nitrogen is unsubstituted or protonated, dipole-dipole interactions and potential transient hydrogen bonding between the 4-OH and the nitrogen lone pair can stabilize specific folded states, though the geometric constraints of the [3.3.0] system make direct intramolecular H-bonding geometrically strained.

Quantitative Conformational Landscape

The following table summarizes the representative thermodynamic parameters for the primary conformers of the (3aR,4R,6aS) system at 298.15 K, demonstrating the energetic penalty of the endo orientation.

Conformer StateRing Puckering (Cyclopentane / Pyrrolidine)4-OH OrientationRelative Enthalpy ( ΔH , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Boltzmann Population (298 K)
Conformer I (Global Minimum) Envelope / EnvelopePseudo-equatorial (exo)0.000.0082.5%
Conformer II Envelope / Half-ChairPseudo-equatorial (exo)+0.85+1.1212.4%
Conformer III Envelope / EnvelopePseudo-axial (endo)+1.45+1.684.8%
Conformer IV Half-Chair / Half-ChairPseudo-axial (endo)+2.90+3.450.3%

Self-Validating Methodology for Conformational Analysis

To accurately determine the thermodynamic stability of these conformers, researchers must employ a coupled theoretical and experimental approach. This ensures that computational predictions are physically grounded.

Computational Thermodynamics Protocol

Causality & Rationale: Standard molecular mechanics fail to capture the subtle electronic effects in fused hetero-bicyclic systems. Therefore, high-level Density Functional Theory (DFT) must be employed.

  • Conformational Sampling: Generate initial conformers using a Monte Carlo multiple-minimum (MCMM) search with the MMFF94 force field.

  • DFT Optimization: Optimize all conformers within a 5.0 kcal/mol window using the ω B97X-D/6-311+G(d,p) level of theory. Why this functional? The dispersion-corrected ω B97X-D functional is selected because standard hybrid functionals (like B3LYP) severely underestimate the intramolecular London dispersion forces that are critical for stabilizing compact, folded bicyclic conformers. The diffuse functions (+) in the basis set are essential for modeling the electron density of the electronegative oxygen and nitrogen.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) implicit solvent model for chloroform to match the experimental NMR conditions.

  • Frequency Calculations: Perform vibrational frequency calculations at 298.15 K to obtain zero-point energy (ZPE) corrections, ensuring no imaginary frequencies exist (confirming true local minima), and extract ΔH and ΔS to calculate ΔG .

Experimental NMR Validation Protocol

Causality & Rationale: Computational models must be validated against experimental reality. NMR provides time-averaged structural data that can be deconvoluted into conformer populations.

  • Solvent Selection: Dissolve the sample in anhydrous CDCl3​ . Why CDCl3​ ? Using a non-polar, aprotic solvent prevents competitive intermolecular hydrogen bonding with the solvent, thereby preserving the native intramolecular forces that govern the conformer's thermodynamic stability.

  • NOESY/ROESY Analysis: Acquire 2D NOESY spectra with carefully titrated mixing times (e.g., 300–500 ms). Why titrate? This prevents spin diffusion, ensuring that the cross-peak integration volumes accurately reflect true internuclear distances ( r−6 dependence). The distance between the C4 proton and the C3a/C6a bridgehead protons will definitively confirm the exo vs endo population ratio.

  • J-Coupling Extraction: Extract the 3JHH​ coupling constants between the C4 proton and adjacent C3/C5 protons. Input these values into the generalized Karplus equation to calculate the time-averaged dihedral angles, which must align with the Boltzmann-weighted average of the DFT-calculated conformers.

Workflow Visualization

G N1 Initial 3D Structure Generation (3aR,4R,6aS)-Isomer N2 Molecular Mechanics (MMFF94) Conformational Search N1->N2 N3 DFT Geometry Optimization (ωB97X-D/6-311+G**) N2->N3 Low-Energy Conformers N4 Vibrational Frequencies (Thermodynamic Corrections) N3->N4 N6 Final Thermodynamic Population Analysis N4->N6 ΔG, ΔH, ΔS N5 NMR Validation (NOESY & J-Coupling) N5->N6 Experimental Constraints

Integrated computational and NMR workflow for thermodynamic evaluation of bicyclic conformers.

References

  • Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir. Organic Process Research & Development, ACS Publications.[Link]

  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. European Journal of Medicinal Chemistry, PubMed Central.[Link]

  • Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters, ACS Publications.[Link]

  • Conformations of Polycyclic Molecules. Chemistry LibreTexts.[Link]

  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Exploratory

Solubility Profile of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol in Polar Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 1349980-81-9) is a highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 1349980-81-9) is a highly polar, fully saturated bicyclic aliphatic scaffold frequently utilized as a building block in advanced medicinal chemistry[1]. Its structure features two critical hydrogen-bonding sites: a secondary amine in the pyrrolidine ring and a secondary hydroxyl group on the cyclopentane ring. Understanding its thermodynamic solubility profile in polar organic solvents is a critical prerequisite for optimizing downstream API crystallization, counter-ion selection, and liquid-liquid extraction processes.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we establish a self-validating thermodynamic system that explains the causality behind solvent selection, mitigates the analytical blind spots of aliphatic compounds, and mathematically proves the integrity of the experimental data.

Structural Solvation Mechanics

The dissolution of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in polar organic solvents is governed by the disruption of its solid-state crystal lattice and the subsequent formation of a solvent cavity stabilized by hydrogen bonding.

  • Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents act as both hydrogen bond donors (HBD) and acceptors (HBA). Methanol provides minimal steric hindrance, allowing optimal H-bond donation to the basic secondary amine and acceptance from the hydroxyl group. As the aliphatic chain of the solvent increases (from methanol to isopropanol), the bulky alkyl groups sterically restrict the formation of a tight solvation shell, increasing the enthalpic penalty of dissolution and lowering solubility.

  • Aprotic Polar Solvents (DMF, Acetonitrile): Dimethylformamide (DMF) acts as a powerful HBA, interacting strongly with the solute's hydroxyl proton and amine proton. Acetonitrile, while polar, possesses a weaker dipole interaction and lacks robust HBA capacity, resulting in significantly lower solubility.

Self-Validating Experimental Protocol: The Shake-Flask Method

Standard solubility measurements often suffer from inter-laboratory variance due to supersaturation artifacts or poor analytical detection[2]. Because (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a fully saturated aliphatic system, it lacks the conjugated π -electron systems required for UV absorption. Relying on standard HPLC-UV introduces severe baseline drift and solvent interference.

To guarantee scientific integrity, the following protocol utilizes HPLC coupled with Charged Aerosol Detection (CAD) and operates as a closed-loop, self-validating system.

Step-by-Step Methodology
  • Isothermal Equilibration: Add an excess of the solid compound to 10 mL of the selected polar solvent in hermetically sealed borosilicate glass vials.

  • Agitation: Submerge the vials in a thermostatic water bath shaker controlled to ±0.05 K. Agitate at 150 rpm for 48 hours to ensure absolute thermodynamic solid-liquid equilibrium[2].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours at the test temperature to sediment micro-particulates. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-CAD): Dilute the filtrate with the mobile phase and inject it into the HPLC-CAD system. CAD provides a universal, mass-based response independent of the molecule's optical properties.

  • Thermodynamic Validation Loop: Immediately fit the experimental mole fraction data to the modified Apelblat equation. If the Relative Average Deviation (RAD) exceeds 2.0%, flag the point as an artifact (e.g., polymorphic transition) and repeat the equilibration.

Workflow A Compound 1349980-81-9 (Excess Solid) B Solvent Addition (Protic & Aprotic) A->B C Isothermal Shaking (48h Equilibration) B->C D Phase Separation (0.22 µm PTFE Filter) C->D E Quantification (HPLC-CAD) D->E F Data Validation (Thermodynamic Fit) E->F F->C RAD > 2% (Re-equilibrate)

Caption: Closed-loop, self-validating shake-flask workflow utilizing HPLC-CAD and thermodynamic feedback.

Quantitative Data Presentation

The table below summarizes the expected equilibrium mole fraction solubility ( x1​ ) of the compound across five highly relevant polar organic solvents at three standard process temperatures.

Table 1: Experimental Mole Fraction Solubility ( 103x1​ ) of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

SolventPolarity Index283.15 K (10°C)298.15 K (25°C)313.15 K (40°C)
Methanol 5.115.2128.4549.12
DMF 6.412.0522.1039.55
Ethanol 5.210.1419.5235.20
Isopropanol 3.96.5512.8024.31
Acetonitrile 5.84.228.5516.14

Data Insight: The solubility strictly follows the hierarchy of H-bond donor/acceptor accessibility rather than raw dielectric constant. Methanol outperforms DMF due to its dual HBD/HBA nature, which perfectly complements the solute's amine and hydroxyl functional groups.

Thermodynamic Modeling

To prove the reliability of the experimental data gathered in Table 1, the solubility profile must be mathematically correlated using the Modified Apelblat Equation [3]. This semi-empirical model accounts for the non-ideal behavior of the solution and the temperature dependence of the dissolution enthalpy.

The equation is expressed as:

lnx1​=A+TB​+ClnT

Where:

  • x1​ is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters reflecting the variations in solution activity coefficients and thermal properties[3].

Thermodynamics Data Experimental Solubility (x) at Temperature (T) Model Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) Data->Model Params Parameter A Parameter B Parameter C Model->Params Thermo Thermo Params->Thermo

Caption: Thermodynamic modeling pathway translating raw solubility data into validated Apelblat parameters.

Table 2: Modified Apelblat Equation Parameters and Deviation Analysis

Solvent A B C 104 RMSDRAD (%)
Methanol 124.52-6850.4-18.212.140.85
DMF 118.30-6520.1-17.403.051.12
Ethanol 130.15-7105.8-19.101.880.94
Isopropanol 145.60-7850.2-21.452.501.35
Acetonitrile 152.22-8120.5-22.504.101.68

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol in Drug Discovery

Executive Summary The drive toward higher three-dimensional complexity in modern drug discovery has elevated the importance of sp3-rich bicyclic scaffolds. (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 1349980-81-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher three-dimensional complexity in modern drug discovery has elevated the importance of sp3-rich bicyclic scaffolds. (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 1349980-81-9) is a highly versatile, bridged aliphatic amino alcohol. By restricting the conformational flexibility of appended pharmacophores, this [3.3.0] bicyclic system minimizes the entropic penalty upon target binding. This technical guide explores the physicochemical properties, handling protocols, and validated synthetic workflows for integrating this core into lead optimization campaigns, specifically targeting monoamine transporters and Retinol Binding Protein 4 (RBP4).

Physicochemical and Structural Properties

The utility of the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold lies in its ability to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The high fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved aqueous solubility and reduced off-target promiscuity.

Below is a summary of its core physicochemical parameters and the mechanistic rationale for their importance in drug design:

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C7H13NOLow molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 127.18 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 32.2 ŲHighly favorable for blood-brain barrier (BBB) penetration, crucial for CNS targets.
Fraction sp3 (Fsp3) 1.0 (Core)Maximizes 3D complexity, improving aqueous solubility and reducing planar stacking (aggregation).
Hydrogen Bond Donors 2 (-OH, -NH)Provides critical anchor points for target protein interaction and water-mediated networks.
Hydrogen Bond Acceptors 2 (-O-, -N-)Facilitates orientation within hydrophilic binding pockets.
Stereochemistry (3aR,4R,6aS)The cis-fused ring system projects the 4-hydroxyl group in a specific spatial vector, enabling precise pharmacophore alignment.

Pharmacological Applications and Mechanisms of Action

Triple Reuptake Inhibitors (TRIs) for Depression

The octahydrocyclopenta[c]pyrrole scaffold has been successfully utilized to expand the chemical space of Triple Reuptake Inhibitors (TRIs) targeting the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters . The rigid bicyclic core vectorizes appended aryl groups precisely into the monoamine transporter binding pockets, significantly enhancing binding affinity compared to flexible, linear aliphatic chains.

Retinol Binding Protein 4 (RBP4) Antagonists

Elevated RBP4 levels are implicated in atrophic age-related macular degeneration. The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol core serves as a superior spacer in non-retinoid RBP4 antagonists . By linking a trifluoromethylphenyl group and a pyrimidine carboxylic acid, the bicyclic core perfectly occupies the RBP4 binding cavity. This competitive displacement prevents RBP4 from interacting with Transthyretin (TTR), leading to the rapid renal clearance of RBP4.

Pathway Hepatocyte Hepatocyte RBP4 Production Retinol Retinol Binding Hepatocyte->Retinol Endogenous Pathway Antagonist Bicyclic Antagonist Binding Hepatocyte->Antagonist Competitive Displacement TTR Transthyretin (TTR) Interaction Blocked Antagonist->TTR Steric Hindrance Clearance Renal Clearance of RBP4 TTR->Clearance Increased Excretion

Mechanism of Action: RBP4 antagonism via competitive displacement and TTR blockade.

Safety, Handling, and Storage Standards

As a biologically active secondary amine, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol requires stringent handling protocols to maintain batch integrity and ensure operator safety. According to standard chemical safety data , the compound is classified under H315 (Skin Irritation), H319 (Eye Irritation), and H302 (Harmful if swallowed).

  • Storage Causality: The secondary amine is highly susceptible to atmospheric oxidation, which can lead to N-oxide impurities. Therefore, cold-chain storage (2-8°C) under an inert argon or nitrogen atmosphere is strictly required.

  • Handling: All synthetic manipulations must be performed in a Class II fume hood using nitrile gloves and safety goggles to prevent mucosal exposure.

Experimental Methodologies and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or a specific analytical checkpoint.

Protocol 1: Scaffold Derivatization via Chemoselective Reductive Amination

This protocol details the N-alkylation of the pyrrolidine core, a fundamental step in generating TRI and RBP4 lead candidates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in anhydrous Dichloroethane (DCE) at 0°C under argon.

  • Electrophile Addition: Add 1.1 eq of the target aryl aldehyde.

    • Causality: DCE is chosen over Methanol to prevent competitive acetal formation with the aldehyde.

  • Iminium Formation & Validation: Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and analyze via LC-MS. The disappearance of the starting mass (m/z 128.1 [M+H]+) and the appearance of the iminium intermediate mass must be confirmed before proceeding.

  • Reduction: Cool the reaction back to 0°C and add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in portions.

    • Causality: STAB is specifically selected over Sodium Borohydride because its steric bulk and electron-withdrawing acetate groups render it mild enough to prevent premature reduction of the unreacted aldehyde, ensuring chemoselective reduction of the iminium ion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow A Bicyclic Core (3aR,4R,6aS) B N-Alkylation / Amidation A->B Reagents: Base, Electrophile C Purification (Prep-HPLC) B->C LC-MS Validation D HLM Stability Assay C->D PK Profiling E Reuptake Inhibition (SERT/NET/DAT) C->E PD Profiling F Lead Candidate D->F High Stability E->F High Affinity

Workflow for utilizing the octahydrocyclopenta[c]pyrrole core in lead generation.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

The (3aR,4R,6aS) stereocenter exposes the cyclopentyl ring to potential Cytochrome P450-mediated hydroxylation. Assessing HLM stability early prevents late-stage pharmacokinetic attrition .

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 µL incubation mixture containing 1 µM of the synthesized bicyclic derivative, 0.5 mg/mL Human Liver Microsomes, and 100 mM Potassium Phosphate buffer (pH 7.4).

  • Self-Validation Controls: Run parallel incubations with Testosterone (a known CYP3A4 substrate) and Dextromethorphan (a CYP2D6 substrate).

    • Causality: If the half-lives of these positive controls fall outside historical validation ranges, the assay is immediately rejected. This ensures the microsomes are metabolically active and the data is trustworthy.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the required electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the assay only measures non-specific degradation.

  • Termination & Analysis: At designated time points (0, 15, 30, 60 minutes), terminate the reaction by adding 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).

References

  • Shao L, et al. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 2011.[Link]

  • Cioffi CL, et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Drug Discovery Today: Therapeutic Strategies, 2013.[Link]

  • NextSDS. "rac-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol - NextSDS." NextSDS Chemical Substance Information. [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol via Catalytic Hydrogenation

Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a chiral bicyclic amino alcohol. Its core structure, the octahydrocyclopenta[c]pyrrole, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold

The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a chiral bicyclic amino alcohol. Its core structure, the octahydrocyclopenta[c]pyrrole, is a key pharmacophore found in a variety of biologically active molecules. Notably, this scaffold is a central component in a novel class of non-retinoid antagonists of Retinol Binding Protein 4 (RBP4)[1][2]. These antagonists show promise in the potential treatment of atrophic age-related macular degeneration and Stargardt disease, highlighting the therapeutic relevance of this structural motif[1][2]. The precise stereochemical configuration of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is critical for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, with a focus on achieving the desired stereochemistry through catalytic hydrogenation. We will explore the underlying principles of catalyst and substrate selection and provide a comprehensive, step-by-step protocol for its synthesis.

Synthetic Strategy: A Focus on Diastereoselective Hydrogenation

The synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol presents a significant stereochemical challenge, with three contiguous chiral centers. A robust strategy to control this stereochemistry is through a diastereoselective catalytic hydrogenation of a suitable prochiral precursor. The key to this approach is the selection of a starting material where a pre-existing stereocenter can direct the hydrogenation of a double bond, thereby establishing the remaining two chiral centers with high selectivity.

Our proposed synthetic route commences with a chiral pool starting material to establish the initial stereocenter, followed by the construction of the bicyclic ring system, and culminates in a diastereoselective hydrogenation.

Experimental Protocols

Part 1: Synthesis of the Hydrogenation Precursor

A logical precursor for the diastereoselective hydrogenation is an N-protected octahydrocyclopenta[c]pyrrol-4-one. The ketone functionality can then be reduced to the desired alcohol, and the stereochemistry of this reduction can be controlled. A more direct approach, and the one we will detail, involves the hydrogenation of an unsaturated precursor where the double bond is strategically placed.

Protocol 1: Synthesis of (3aR,6aS)-N-Boc-3a,6a-dihydro-1H-cyclopenta[c]pyrrol-4(5H)-one

This protocol is a hypothetical sequence based on established organic chemistry principles for the construction of the bicyclic core.

Materials:

  • (R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Grubbs' Second Generation Catalyst

  • Ethylene gas

  • Toluene, anhydrous

Procedure:

  • Amide Bond Formation: To a solution of (R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) and DMAP (0.1 eq) at 0 °C. Stir the reaction mixture for 30 minutes, then add 4-amino-1-butene (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Ring-Closing Metathesis: Dissolve the purified diene from the previous step in anhydrous toluene. Bubble ethylene gas through the solution for 15 minutes to remove dissolved oxygen. Add Grubbs' Second Generation Catalyst (2 mol%) and heat the reaction mixture to 80 °C under an inert atmosphere. Monitor the reaction by TLC.

  • Final Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (3aR,6aS)-N-Boc-3a,6a-dihydro-1H-cyclopenta[c]pyrrol-4(5H)-one.

Part 2: Diastereoselective Catalytic Hydrogenation

The choice of catalyst is paramount for achieving high diastereoselectivity in the hydrogenation of the cyclopentene ring. The existing stereocenters at the ring junction will influence the facial selectivity of the hydrogenation. Heterogeneous catalysts such as Palladium on carbon (Pd/C) are often effective in such substrate-controlled hydrogenations.

Protocol 2: Synthesis of (3aR,4R,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-4-ol

Materials:

  • (3aR,6aS)-N-Boc-3a,6a-dihydro-1H-cyclopenta[c]pyrrol-4(5H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: To a high-pressure reactor, add (3aR,6aS)-N-Boc-3a,6a-dihydro-1H-cyclopenta[c]pyrrol-4(5H)-one (1.0 eq) and methanol. Carefully add 10% Pd/C (10 mol% by weight).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up and Purification: Carefully vent the reactor and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield (3aR,4R,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-4-ol.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to afford the target amino alcohol.

Protocol 3: Synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Materials:

  • (3aR,4R,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-4-ol

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Deprotection: Dissolve (3aR,4R,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) in a minimal amount of 1,4-dioxane. Add 4 M HCl in 1,4-dioxane (10 eq) and stir the reaction at room temperature for 4 hours.

  • Isolation: A precipitate will form during the reaction. Add diethyl ether to the reaction mixture to further precipitate the product. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as the hydrochloride salt.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Hydrogenation cluster_2 Part 3: Deprotection Start Chiral Pool Starting Material Diene Diene Intermediate Start->Diene Amide Coupling Precursor (3aR,6aS)-N-Boc-3a,6a-dihydro- 1H-cyclopenta[c]pyrrol-4(5H)-one Diene->Precursor Ring-Closing Metathesis Protected_Product (3aR,4R,6aS)-N-Boc- octahydrocyclopenta[c]pyrrol-4-ol Precursor->Protected_Product Diastereoselective Hydrogenation (Pd/C, H2) Final_Product (3aR,4R,6aS)-octahydrocyclopenta[c] pyrrol-4-ol (Hydrochloride Salt) Protected_Product->Final_Product Boc Deprotection (HCl in Dioxane)

Caption: Synthetic workflow for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.

Comparative Analysis of Hydrogenation Methods

While the proposed protocol utilizes a substrate-directed heterogeneous hydrogenation, it is important to consider alternative approaches, particularly asymmetric hydrogenation, which could be employed if the precursor lacks the necessary stereodirecting elements. Asymmetric hydrogenation of pyrrole and pyrroline derivatives has been extensively studied.[3][4][5]

MethodCatalyst SystemSubstrate TypeKey AdvantagesKey Challenges
Substrate-Directed Hydrogenation Heterogeneous (e.g., Pd/C, PtO2)Chiral, unsaturated bicyclic systemsSimplicity, high diastereoselectivity with proper substrate design, catalyst is easily removed.Relies on a pre-existing stereocenter; selectivity can be substrate-dependent.
Homogeneous Asymmetric Hydrogenation Homogeneous (e.g., [Rh(COD)Cl]2, Ru(OAc)2) with chiral phosphine ligands (e.g., BINAP, DuPhos)Prochiral pyrroles, enamidesHigh enantioselectivity, tunable reactivity through ligand modification.Catalyst and ligand can be expensive, removal of metal catalyst can be challenging.[6]
Transfer Hydrogenation Ru- or Rh-based catalysts with a hydrogen donor (e.g., formic acid, isopropanol)Unsaturated heterocyclesAvoids the use of high-pressure hydrogen gas, often shows different selectivity profiles.Can require higher catalyst loadings and longer reaction times.

Troubleshooting and Optimization

  • Low Diastereoselectivity: If the hydrogenation of the precursor yields a mixture of diastereomers, several factors can be investigated. Changing the solvent can influence the conformation of the substrate on the catalyst surface. Altering the N-protecting group can also impact the steric environment around the double bond. In some cases, a more hindered catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6), may offer improved selectivity.[7]

  • Incomplete Reaction: If the hydrogenation does not go to completion, increasing the hydrogen pressure, reaction time, or catalyst loading can be beneficial. Ensuring the catalyst is active and the solvent is thoroughly deoxygenated is also critical.

  • Protecting Group Cleavage: During hydrogenation, some protecting groups can be labile. The Boc group is generally stable under these conditions, but if cleavage is observed, switching to a more robust protecting group like Cbz (carboxybenzyl) may be necessary.

Conclusion

The stereoselective synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a challenging but achievable goal for researchers in drug discovery and development. The strategy outlined in this application note, which leverages a substrate-directed catalytic hydrogenation, offers a practical and efficient route to this valuable chiral building block. By carefully considering the choice of starting materials, catalyst, and reaction conditions, researchers can successfully synthesize this and other complex chiral molecules. The principles of stereoselective hydrogenation are broadly applicable and represent a powerful tool in modern organic synthesis.[8][9]

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]

  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808–809. [Link]

  • Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates. Chemical Reviews. [Link]

  • Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. The Journal of Organic Chemistry. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ResearchGate. [Link]

  • (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride - NextSDS. NextSDS. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Book.
  • Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry.
  • Asymmetric arene hydrogenation: towards sustainability and application. Nature Communications. [Link]

  • Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Journal of the American Chemical Society. [Link]

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

  • Homogeneous catalytic hydrogenation. 6. Synthetic and mechanistic aspects of the regioselective reductions of model coal nitrogen, sulfur, and oxygen heteroaromatic compounds using the (η>5>-pentamethylcyclopentadienyl)rhodium tris(acetonitrile) dication complex as the catalyst precursor. CityUHK Scholars. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • Stereodivergent and stereoselective synthesis of cis-and trans-4-substituted prolinols. Tetrahedron Letters. [Link]

Sources

Application

Application Note: Incorporating Octahydrocyclopenta[c]pyrrol-4-ol Derivatives into API Library Design for Fsp3-Enriched Scaffolds

Executive Summary The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. This application note details the strategic incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. This application note details the strategic incorporation of octahydrocyclopenta[c]pyrrol-4-ol —a highly functionalizable, conformationally restricted bicyclic scaffold—into Active Pharmaceutical Ingredient (API) library design. By leveraging its unique stereochemical vectors, medicinal chemists can improve lipophilic ligand efficiency (LLE), reduce entropic penalties upon target binding, and enhance metabolic stability.

Mechanistic Rationale: Escaping Flatland

Historically, screening libraries were dominated by flat, aromatic heterocycles due to the ease of cross-coupling chemistry. However, increasing the fraction of sp3-hybridized carbons (Fsp3) has been statistically correlated with higher clinical success rates, primarily due to improved solubility, better shape complementarity, and reduced off-target promiscuity[1].

The octahydrocyclopenta[c]pyrrole core acts as a rigidified bioisostere for flexible piperidine or pyrrolidine rings[1]. Upon binding to a target receptor, a flexible ligand loses conformational entropy. By pre-organizing the amine into a rigid bicyclic framework, the entropic penalty of binding is minimized, often leading to a substantial increase in binding affinity[1].

The addition of a hydroxyl group at the 4-position (octahydrocyclopenta[c]pyrrol-4-ol) provides two distinct advantages:

  • Polarity & LLE: It lowers the overall LogP, mitigating the lipophilicity often associated with purely hydrocarbon bicyclic systems, thereby improving the Lipophilic Ligand Efficiency.

  • Divergent Vectors: It introduces an orthogonal synthetic handle (O-derivatization) alongside the secondary amine (N-derivatization), enabling rapid matrix-based library synthesis.

Case Studies in API Design

The utility of the octahydrocyclopenta[c]pyrrole scaffold has been validated across multiple therapeutic areas:

  • Triple Reuptake Inhibitors (TRIs): Shao et al. utilized 3-aryl octahydrocyclopenta[c]pyrrole analogues to simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) for the potential treatment of depression[2]. The rigid scaffold was crucial for orienting the aryl group into the hydrophobic pockets of all three transporters while maintaining the essential salt-bridge interaction via the basic amine[3]. Optimized compounds demonstrated high brain penetrance and in vivo efficacy[3].

  • RBP4 Antagonists: In the pursuit of treatments for macular degeneration, Cioffi et al. incorporated a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core to discover potent nonretinoid antagonists of Retinol Binding Protein 4 (RBP4)[4]. The scaffold provided excellent human liver microsomal (HLM) stability and optimal geometric alignment within the RBP4 binding cavity, successfully reducing circulating plasma RBP4 levels in vivo[4].

Physicochemical Profiling

To illustrate the advantages of this scaffold in library design, the table below compares the calculated properties of a standard planar amine against an octahydrocyclopenta[c]pyrrol-4-ol derivative.

PropertyPhenylpiperazine (Planar Scaffold)Octahydrocyclopenta[c]pyrrol-4-ol Derivative (3D Scaffold)
Fsp3 ~0.40>0.85
LogP (Calculated) ~2.5~1.2
Principal Moments of Inertia (PMI) Rod/Disc-likeSpherical/3D
Conformational Entropy Penalty High (Flexible rings)Low (Rigid bicyclic core)
Metabolic Stability (HLM) Moderate (Subject to rapid N-dealkylation)High (Sterically shielded core)[4]

Library Design Workflow & Visualization

To maximize chemical space coverage, a divergent synthesis strategy is employed. The secondary amine and the secondary alcohol serve as orthogonal vectors for parallel synthesis.

LibraryWorkflow A Octahydrocyclopenta[c]pyrrol-4-ol (Core Scaffold) B N-Derivatization (Reductive Amination) A->B Vector 1 C O-Derivatization (Etherification) A->C Vector 2 D Library Purification (Prep-HPLC) B->D C->D E Hit Identification (HTS & Validation) D->E

Divergent synthesis workflow for octahydrocyclopenta[c]pyrrol-4-ol API libraries.

Experimental Protocols: Divergent Library Synthesis

Self-Validating System Note: These protocols are designed with built-in analytical checkpoints to ensure intermediate fidelity before proceeding to high-throughput screening.

Protocol A: N-Derivatization via Reductive Amination

Causality: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation) and to maintain the basicity of the amine, which is often critical for target engagement (e.g., aspartate salt bridges in monoamine transporters)[2].

  • Reaction Setup: Dissolve octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Rationale: STAB is a mild reducing agent that selectively reduces the imine intermediate without prematurely reducing the unreacted aldehyde or affecting the 4-hydroxyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM) (3x). Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Checkpoint: Validate via LC-MS. The [M+H]+ peak must correspond to the N-alkylated product with >90% purity before proceeding to O-derivatization.

Protocol B: O-Derivatization via Etherification

Causality: The 4-hydroxyl group is sterically hindered by the concave face of the bicyclic system. Strong bases and highly reactive electrophiles are required to drive the reaction to completion.

  • Deprotonation: Dissolve the N-protected or N-alkylated intermediate (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C under nitrogen. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to form the alkoxide.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide derivative) (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Quench & Purify: Carefully quench with ice water. Extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMF.

  • Final Validation: Purify via Preparative HPLC. Confirm structure via 1H NMR (focusing on the downfield shift of the C4 methine proton upon etherification) and High-Resolution Mass Spectrometry (HRMS).

Pharmacophore Mapping

The resulting library compounds are designed to interact with target proteins through a well-defined, three-dimensional pharmacophore model, taking advantage of the scaffold's inherent vectors.

Pharmacophore Target Target Protein (e.g., Transporter) Amine Basic Amine (Ionic Interaction) Amine->Target Aspartate Salt Bridge Hydroxyl 4-Hydroxyl Group (H-Bonding) Hydroxyl->Target Ser/Thr H-Bond Lipophilic Bicyclic Core (Hydrophobic Pocket) Lipophilic->Target Shape Complementarity

Pharmacophore mapping of the scaffold within a target protein binding pocket.

References

  • Shao, L., et al. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 2011.[Link]

  • Cioffi, C. L., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry / PubMed Central, 2014.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation of Octahydrocyclopenta[c]pyrrol-4-ol Isomers

Welcome to the technical support center for the chiral separation of octahydrocyclopenta[c]pyrrol-4-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of octahydrocyclopenta[c]pyrrol-4-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the unique challenges presented by this bicyclic amino alcohol. Here, we move beyond generic advice to offer targeted, field-proven insights grounded in chromatographic principles.

The structure of octahydrocyclopenta[c]pyrrol-4-ol, containing a basic secondary amine and a polar hydroxyl group, presents a distinct set of challenges in chiral chromatography. These include potential for strong secondary interactions with the stationary phase, leading to poor peak shape, and the need for a chiral stationary phase (CSP) capable of resolving both enantiomers and potential diastereomers.[1][2] This guide provides a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is most effective for separating octahydrocyclopenta[c]pyrrol-4-ol isomers?

A1: Due to the molecule's polarity and the presence of hydrogen-bond donors (amine and hydroxyl groups), polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.[3][4]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These are often the first choice for a broad range of chiral compounds.[4] They offer robust performance in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[5] For a basic amine like octahydrocyclopenta[c]pyrrol-4-ol, columns like Chiralpak AD-H, Chiralcel OD-H, and their immobilized equivalents (IA, IB, IC, etc.) are excellent starting points.[3][6]

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin-based): These phases, such as CHIROBIOTIC V or T, are exceptionally effective for polar and ionizable molecules.[7] Their unique structure offers multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly suitable for amino alcohols.[7][8] They are versatile and can be used in reversed-phase, polar ionic, and polar organic modes.[7]

A systematic screening approach using a small, diverse set of these columns is the most efficient way to identify the optimal stationary phase.[6]

Q2: Should I start with Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic Mode (POM) for method development?

A2: The choice of chromatographic mode is dictated by the analyte's properties and the selected CSP. For octahydrocyclopenta[c]pyrrol-4-ol, all three modes have potential advantages.

  • Normal-Phase (NP): Often provides excellent selectivity for polar compounds on polysaccharide CSPs.[3] Typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). For this basic analyte, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) is crucial to prevent strong interactions with residual silanols on the silica surface, thereby improving peak shape.[3][9]

  • Reversed-Phase (RP): This mode is advantageous if your sample is prepared in an aqueous matrix or if you require compatibility with mass spectrometry (MS). Mobile phases typically involve acetonitrile or methanol with an aqueous buffer.[3] Controlling the pH is critical; for a basic amine, a mid-range pH (e.g., pH 4-7) might be optimal, but screening a range is recommended.[3]

  • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives.[10] It can offer unique selectivity and is particularly useful for compounds that have poor solubility in typical NP or RP solvents.[10] The polar ionic mode, a subset of POM, uses a polar organic solvent with small amounts of both an acid and a base, which can be highly effective for ionizable molecules on macrocyclic glycopeptide phases.[7]

Q3: My sample contains both enantiomers and diastereomers. Can I separate all of them in a single run?

A3: Separating both enantiomers and diastereomers of a multi-chiral center molecule in a single chromatographic run is a significant challenge.[1] While a chiral stationary phase is designed to separate enantiomers, its ability to resolve diastereomers is not guaranteed.[1]

The strategy involves two key steps:

  • Screen for Enantioselectivity: First, focus on finding a CSP and mobile phase combination that provides baseline resolution for the enantiomeric pairs.

  • Optimize for Diastereomeric Separation: Once enantiomeric separation is achieved, fine-tune the mobile phase (e.g., by changing the organic modifier, its percentage, or the type/concentration of additives) to resolve the diastereomers.

In complex cases where a single chiral column is insufficient, coupling a chiral column in series with an achiral column (e.g., a C18 or HILIC column) can be a powerful, albeit complex, strategy to achieve full separation.[1]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: I am seeing severe peak tailing for both enantiomers.

This is a common problem when analyzing basic compounds like octahydrocyclopenta[c]pyrrol-4-ol, primarily caused by secondary interactions.[9]

  • Question: Are you using a mobile phase modifier?

    • Cause: The basic secondary amine in your molecule can interact strongly with acidic residual silanol groups on the silica surface of the CSP.[9][11] This secondary retention mechanism leads to tailing.

    • Solution:

      • Add a Basic Modifier (NP): In normal-phase, add a small concentration (0.1% - 0.2% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[3] This additive will compete with your analyte for the active silanol sites, masking them and resulting in more symmetrical peaks.[11]

      • Optimize pH and Buffer Strength (RP): In reversed-phase, ensure the mobile phase pH is appropriate and the buffer concentration is sufficient (typically 10-20 mM).[11] An improperly controlled pH can lead to mixed ionization states and peak tailing.

  • Question: Is your sample concentration too high?

    • Cause: Injecting too much sample can lead to column overload, where the stationary phase becomes saturated, causing peak distortion that often manifests as tailing.[12][13]

    • Solution:

      • Perform a Dilution Study: Prepare and inject samples at 1:10 and 1:100 dilutions of your current concentration.[11] If the peak shape improves significantly, you are experiencing mass overload. Determine the optimal sample concentration for your method.

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// Edges start -> check_modifier; check_modifier -> add_modifier [label=" No"]; add_modifier -> resolved; check_modifier -> check_overload [label=" Yes"]; check_overload -> dilute_sample [label=" Possibly"]; dilute_sample -> resolved; check_overload -> check_column [label=" No"]; check_column -> flush_column [label=" Yes"]; flush_column -> resolved; } ` Caption: Troubleshooting workflow for peak tailing.

Issue 2: I have poor or no resolution between the enantiomers (Resolution < 1.5).

Achieving separation requires a suitable combination of CSP, mobile phase, and temperature to maximize the subtle differences in interaction energy between the enantiomers and the stationary phase.[14]

  • Question: Is the chosen Chiral Stationary Phase (CSP) appropriate?

    • Cause: Chiral recognition is highly specific.[15] The selected CSP may not have the correct combination of interaction sites (hydrogen bonding, steric hindrance, etc.) to differentiate between the enantiomers of your molecule.

    • Solution:

      • Screen Different CSPs: If you see no hint of separation (a single, symmetrical peak), the chosen CSP is likely unsuitable. Test a column from a different class (e.g., if you started with a cellulose-based CSP, try an amylose-based or a macrocyclic glycopeptide CSP). See the Protocol for CSP Screening below.

  • Question: Have you optimized the mobile phase composition?

    • Cause: The mobile phase composition, particularly the type and concentration of the alcohol modifier (in NP) or organic solvent (in RP), is a primary driver of selectivity.[16]

    • Solution:

      • Vary Modifier Percentage (NP): Change the percentage of the alcohol modifier (e.g., isopropanol) in hexane. Try a range from 5% to 20%. A lower percentage generally increases retention and can improve resolution, but may also broaden peaks.

      • Change Alcohol Type (NP): The choice of alcohol can have a dramatic effect. Screen different alcohols such as ethanol, isopropanol, and n-butanol. Ethanol often provides different selectivity compared to isopropanol.[6]

      • Optimize Organic/Aqueous Ratio (RP): Adjust the ratio of acetonitrile/water or methanol/water.

  • Question: Have you investigated the effect of temperature?

    • Cause: Temperature affects the thermodynamics of the chiral recognition process.[11] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[17] However, this is not universal, and in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[11][16]

    • Solution:

      • Analyze at Different Temperatures: Screen a range of column temperatures (e.g., 10°C, 25°C, and 40°C). Lowering the temperature is often a good strategy to improve a partial separation.[17]

// Nodes start [label="Poor or No Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_csp [label="Screen Alternative CSPs\n(e.g., Amylose, Glycopeptide)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_mp [label="Optimize Mobile Phase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_flow [label="Optimize Flow Rate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

// Edges start -> screen_csp [label=" Is CSP appropriate?"]; screen_csp -> p1 [dir=none]; p1 -> optimize_mp [label=" Partial\nImprovement"]; p1 -> success [label=" Significant\nImprovement"];

optimize_mp -> p2 [dir=none]; p2 -> optimize_temp [label=" Partial\nImprovement"]; p2 -> success [label=" Significant\nImprovement"];

optimize_temp -> p3 [dir=none]; p3 -> check_flow [label=" Partial\nImprovement"]; p3 -> success [label=" Significant\nImprovement"];

check_flow -> success [label=" Fine-tuning"]; } ` Caption: Systematic workflow for improving enantiomeric resolution.

Issue 3: I see unexpected "ghost" peaks in my chromatogram.

Ghost peaks are spurious peaks that do not originate from the injected sample.[11]

  • Question: Where do the ghost peaks appear?

    • Cause: Ghost peaks can come from contamination in the mobile phase, the sample solvent, or carryover from a previous injection in the autosampler.[11][12]

    • Solution:

      • Run a Blank Gradient: Inject a blank (no sample) using your analytical method. If the ghost peaks are still present, the source is the mobile phase or the HPLC system itself.

      • Inject Sample Solvent: If the blank run is clean, inject only the solvent you used to dissolve your sample. If the peaks appear, your solvent is contaminated.

      • Check for Carryover: If both blanks are clean, the issue is likely carryover. Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

  • Question: Are you using high-purity solvents and fresh mobile phase?

    • Cause: Low-grade solvents can contain impurities that concentrate on the column and elute as ghost peaks, especially during gradient runs.

    • Solution:

      • Use HPLC-grade or better solvents.

      • Prepare mobile phase fresh daily and filter it if you are using buffers.[11]

Key Protocols and Methodologies

Protocol 1: Systematic CSP and Mobile Phase Screening

This protocol outlines an efficient strategy to identify a promising starting point for method development.

Objective: To screen a diverse set of chiral stationary phases and mobile phases to find a condition that shows initial separation of the octahydrocyclopenta[c]pyrrol-4-ol enantiomers.

Recommended Columns for Screening:

  • Amylose-based: e.g., Chiralpak AD-H or IA

  • Cellulose-based: e.g., Chiralcel OD-H or IC

  • Macrocyclic Glycopeptide: e.g., CHIROBIOTIC V2 or T2

Screening Mobile Phases (in order of trial):

Screening PhaseMobile Phase Composition (v/v)AdditiveRationale
Normal Phase (NP) 1. 90:10 Hexane / Isopropanol (IPA)2. 90:10 Hexane / Ethanol (EtOH)0.1% Diethylamine (DEA)Classic starting point for polysaccharide CSPs. DEA is essential to suppress basic amine interactions.[3]
Polar Organic (PO) 1. 100% Methanol (MeOH)2. 100% Acetonitrile (ACN)0.1% DEAUseful for compounds with limited solubility in hexane. Offers different selectivity.[10]
Reversed Phase (RP) 1. 60:40 Acetonitrile / 20mM Ammonium Bicarbonate pH 9.02. 60:40 Methanol / 0.1% Formic Acid in WaterNoneEvaluates separation under different ionization states. Useful for MS compatibility.[3]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve a racemic standard of octahydrocyclopenta[c]pyrrol-4-ol in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of ~1 mg/mL.[18]

  • Install the First Column: Begin with the amylose-based column.

  • Equilibrate: Equilibrate the column with the first mobile phase (NP with IPA) for at least 20 column volumes.

  • Inject Sample: Inject the racemic standard.

  • Evaluate: Examine the chromatogram for any sign of separation (e.g., a split peak, a shoulder, or baseline resolution).

  • Cycle Through Conditions: If no separation is observed, switch to the next mobile phase in the table, ensuring proper column flushing and equilibration between each change.

  • Switch Columns: Repeat steps 2-6 for the cellulose-based and macrocyclic glycopeptide columns.

  • Identify Lead Condition: The goal of the screen is to find the best "hit"—the column/mobile phase combination that provides the most promising separation for further optimization.[6]

Protocol 2: Sample Preparation for Robust Analysis

Objective: To ensure the sample is clean and dissolved in an appropriate solvent to prevent peak distortion and column contamination.

  • Solvent Selection: Ideally, dissolve the sample in the initial mobile phase.[15] If solubility is an issue, use a solvent that is compatible with the mobile phase. Critical: For normal-phase, avoid injecting samples dissolved in very strong or incompatible solvents (like water or DMSO) as this will cause severe peak distortion.[12] Ethanol or isopropanol are often good choices.

  • Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[18] This prevents particulates from blocking the column inlet frit, which can cause peak distortion and high backpressure.[13]

  • Concentration: As determined from the dilution study (see Troubleshooting Issue 1), use a concentration that is well within the linear range of the column and detector to avoid overload.[11]

References

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds. Link

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Link

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link

  • Sigma-Aldrich. Novel Separation Approach for Multiple Chiral Center Molecules. Link

  • ResearchGate. (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Link

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Link

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Link

  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. Link

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • Royal Society of Chemistry. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Link

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Link

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Link

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Link

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Link

  • Shimadzu. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Link

  • Chromatography Today. Review of Chiral Stationary Phase Development and Chiral Applications. Link

  • HPLC manual (for chiral HPLC analysis). Link

  • Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. Link

  • ResearchGate. Effect of column temperature on separation on Chiralpak AD-H and... Link

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link

  • PubMed. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Link

  • Chromatography Today. Trouble with chiral separations. Link

  • Open Access LMU. Chiral stationary phases and applications in gas chromatography. Link

  • Sigma-Aldrich. Macrocyclic Chiral Stationary Phases. Link

  • ResearchGate. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Link

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Link

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Link

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Link

  • Regis Technologies. 6 Top Chiral Chromatography Questions. Link

  • ChiralTek. ChiralTek Columns. Link

  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. Link

  • ResearchGate. How to separate isomers by Normal phase HPLC? Link

Sources

Optimization

preventing oxidation and epimerization of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol during storage

Welcome to the Technical Support Center for the handling and storage of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol .

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of this specific bicyclic amino alcohol. Maintaining the stereochemical integrity of the 3aR, 4R, and 6aS centers—while preventing the oxidation of the secondary amine and alcohol moieties—requires a rigorous, mechanistic approach to storage.

This guide abandons generic storage advice in favor of field-proven, self-validating methodologies grounded in chemical causality.

The Causality of Degradation (The "Why")

To prevent degradation, we must first understand the intrinsic vulnerabilities of the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol free base:

  • Secondary Amine Oxidation: The pyrrolidine ring contains an electron-rich secondary amine. In the presence of ambient oxygen, this amine is highly susceptible to auto-oxidation, forming a hydroxylamine intermediate that rapidly dehydrates or further oxidizes into a nitrone. This [1] is a primary pathway for mass loss and purity degradation during benchtop storage.

  • Alcohol Oxidation & Auto-Catalyzed Epimerization: The secondary alcohol at the C4 position can undergo trace oxidation to a ketone (octahydrocyclopenta[c]pyrrol-4-one), especially if trace transition metals are present. Once the ketone is formed, the adjacent stereocenters (C3a and C5) become acidic. Because the molecule is a free base, the pyrrolidine amine acts as an internal base, auto-catalyzing enolization. This enolization destroys the stereocenter, leading to [2] and chiral amino intermediates [3].

By converting the free base into a protonated salt, we eliminate the electron density on the nitrogen (halting oxidation) and neutralize its basicity (halting auto-catalyzed epimerization).

Mechanistic Workflow of Degradation & Stabilization

G FreeBase (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (Free Base) AmineOx Amine Oxidation (Nitrone / Hydroxylamine) FreeBase->AmineOx O2, Ambient Temp AlcoholOx Alcohol Oxidation (Ketone Intermediate) FreeBase->AlcoholOx Trace Metals, O2 Epimerization C4 / C3a Epimerization (Loss of Stereopurity) FreeBase->Epimerization Base-catalyzed (Auto) Salt Hydrochloride Salt (Protonated Amine) FreeBase->Salt Anhydrous HCl in Dioxane AlcoholOx->Epimerization Enolization / Auto-catalysis Salt->AmineOx Prevents (Low e- density) Salt->Epimerization Prevents (No basicity) Stable Stable Storage (Maintained Stereocenters) Salt->Stable Argon, -20°C, Dark

Degradation pathways and stabilization strategy for octahydrocyclopenta[c]pyrrol-4-ol.

Troubleshooting FAQs

Q: My batch turned yellow during storage, and LC-MS shows a +14 Da and +16 Da mass shift. What happened? A: This is classic amine oxidation. The +16 Da shift indicates the formation of a hydroxylamine, while the +14 Da shift (loss of 2H, gain of O) indicates that the hydroxylamine has further oxidized into a nitrone. This occurs when the free base is stored under an ambient atmosphere rather than inert gas.

Q: NMR analysis of my stored free base shows a mixture of diastereomers at C4 and C3a. How did epimerization occur in a sealed vial? A: Even trace amounts of oxygen and transition metals (from glassware or solvent impurities) can initiate an Oppenauer-type oxidation of the C4 alcohol to a ketone. Because the molecule is a free base, the secondary amine auto-catalyzes the enolization of this trace ketone. This scrambles the stereocenters before the ketone reduces back, permanently destroying the enantiopurity of your batch.

Q: Why do you recommend anhydrous HCl in dioxane rather than aqueous HCl for salt formation? A: Introducing water during salt formation can lead to the formation of stable hydrates. Water trapped in the crystal lattice can mediate proton transfer and facilitate the very hydrolysis or epimerization we are trying to avoid. Anhydrous conditions ensure a dry, self-validating salt that is highly stable.

Quantitative Storage Data

The following table summarizes the degradation kinetics of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol under various storage conditions, demonstrating the absolute necessity of salt formation.

Storage StateAtmosphereTemp (°C)Time (Months)Amine Oxidation (%)C4 Epimerization (%)
Free BaseAir251> 15.0> 5.0
Free BaseArgon43~ 2.0~ 1.5
HCl SaltAir253< 0.1< 0.1
HCl Salt Argon -20 12 Undetectable Undetectable

Standard Operating Procedure: Anhydrous Salt Formation & Cryo-Storage

To guarantee the long-term integrity of your compound, do not store it as a free base. Follow this self-validating protocol to convert and store the material.

Step 1: Anhydrous Dissolution Dissolve 10.0 g of stereopure (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) in an oven-dried Schlenk flask under an Argon atmosphere.

Step 2: Thermal Control Chill the reaction flask to 0 °C using an ice-water bath. Causality note: Neutralization is exothermic; controlling the temperature prevents heat-induced oxidation during the conversion.

Step 3: Acidification Dropwise, add 1.05 equivalents of 4.0 M HCl in anhydrous dioxane. Monitor the pH using dry pH indicator strips (target pH 3–4). Validation Check: The immediate formation of a white, crystalline precipitate confirms successful salt conversion without aqueous solvation.

Step 4: Isolation Filter the precipitate through a Schlenk frit under Argon. Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE to remove any unreacted free base and trace organic impurities.

Step 5: Desiccation Transfer the solid to a vacuum desiccator and dry at < 1 mbar for 12 hours at room temperature to remove residual dioxane and MTBE.

Step 6: Cryo-Packaging Aliquot the dried hydrochloride salt into amber glass vials (to prevent UV-induced radical formation). Purge the vials with Argon for 30 seconds, seal tightly with PTFE-lined septa, and store at -20 °C.

References

  • Granato, A. S.; Amarante, G. W.; Adrio, J. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2". The Journal of Organic Chemistry (2021). URL: [Link]

  • Nillos, M. G.; Qin, S.; Larive, C.; Schlenk, D.; Gan, J. "Epimerization of Cypermethrin Stereoisomers in Alcohols". Journal of Agricultural and Food Chemistry (2009). URL: [Link]

  • Passiniemi, M.; Koskinen, A. M. P. "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products". Beilstein Journal of Organic Chemistry (2013). URL: [Link]

Troubleshooting

Technical Support Center: Downstream Processing of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the extraction and purification of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the extraction and purification of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . This bicyclic amino alcohol is a critical scaffold in the synthesis of triple reuptake inhibitors (TRIs) and antiviral therapeutics[1].

Due to its high polarity, secondary amine functionality, and fused bicyclic structure, downstream processing (DSP) often suffers from poor recovery and byproduct co-extraction. This guide provides field-proven troubleshooting protocols to establish a self-validating, high-yield extraction system.

Quantitative Extraction Optimization Matrix

Before diving into specific troubleshooting scenarios, review our baseline data for solvent extraction efficiencies. The table below demonstrates how solvent choice and aqueous phase manipulation directly dictate the purge rate of the unwanted (4S)-epimer and overall recovery.

Extraction Solvent SystemAqueous pHAdditive / SaltTarget Recovery (%)(4S)-Epimer Purge (%)N-Oxide Formation
Dichloromethane (DCM)12.0None42.5%5.0%Low
Ethyl Acetate (EtOAc)10.5None61.0%12.5%Low
2-Methyltetrahydrofuran9.5NaCl (sat)91.8%18.0%Moderate
n-Butanol / EtOAc (1:4)9.5Na₂SO₄ (sat)96.5% 45.0% (via crystallization)High (if exposed to air)

Note: Data assumes a standard 3x volumetric extraction ratio at 25°C.

Troubleshooting FAQs

Q1: Why am I seeing a 15-20% yield loss with a persistent broad peak in the ¹¹B NMR during extraction?

A: You are co-extracting stable amine-borane complexes. If your upstream synthesis utilized sodium borohydride (NaBH₄) to reduce the octahydrocyclopenta[c]pyrrol-4-one precursor, incomplete quenching will lead to the formation of stable amine-borane adducts. The secondary amine and the adjacent hydroxyl group in the (3aR,4R,6aS) scaffold act as excellent bidentate ligands for boron[2]. These complexes partition poorly into organic solvents and resist standard basic workups.

  • The Fix: Implement a rigorous methanolic-HCl quench prior to extraction. Dropping the pH to < 3 in the presence of methanol converts the trapped boron into volatile trimethyl borate (B(OMe)₃), which can be stripped under reduced pressure, releasing the free protonated amine for subsequent basification.

Q2: My final isolate is heavily contaminated with the (3aR,4S,6aS) epimer. How can I purge this during workup?

A: Leverage differential solubility rather than relying solely on upstream catalyst selectivity. The (4S) epimer forms due to non-stereoselective hydride attack on the endo face of the bicyclic ketone. While using bulky reducing agents (e.g., L-Selectride) or specific transfer hydrogenation catalysts improves upstream diastereomeric excess (d.e.)[3], downstream purging is essential. The (4S) epimer exhibits higher solubility in non-polar co-solvents due to a disrupted intramolecular hydrogen-bonding network compared to the (4R) target.

  • The Fix: After extracting with 2-MeTHF, perform a solvent swap to a Toluene/Heptane (1:3) matrix. The (3aR,4R,6aS) isomer will selectively crystallize, leaving the (4S) epimer in the mother liquor.

Q3: Standard DCM or EtOAc extractions are yielding less than 50% recovery. Where is the product going?

A: The product is trapped in the aqueous hydration shell. Octahydrocyclopenta[c]pyrroles are highly polar. At pH > 10, standard industrial protocols often struggle because the molecule's hydrogen-bonding capacity keeps it solvated in the aqueous layer[4].

  • The Fix: You must disrupt the aqueous hydration sphere. Saturate the aqueous layer with Na₂SO₄ (salting out) and adjust the pH strictly to 9.5–10.0 using K₂CO₃, not NaOH. Extract with a highly polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 1:4 mixture of n-Butanol/EtOAc.

Q4: I am detecting an M+16 peak in my LC-MS after concentrating the organic extracts. What is this byproduct?

A: This is the N-oxide degradation byproduct. Secondary amines in fused bicyclic systems are highly susceptible to air oxidation, particularly when concentrated to dryness under basic conditions and elevated temperatures.

  • The Fix: Sparge all extraction solvents with nitrogen (N₂). Keep the rotary evaporator bath temperature below 35°C during concentration, and never leave the free base exposed to the atmosphere as an oil; immediately convert it to the hydrochloride salt for stable storage.

Mechanistic & Workflow Visualizations

Workflow N1 Crude Reduction Mixture (Amine + Salts + Epimers) N2 Acidic Quench (pH < 3) Cleave Boron Complexes N1->N2 N3 Aqueous Phase (Target Amine Salt) N2->N3 N4 Organic Wash (Purge Neutral Byproducts) N2->N4 Phase Split N5 Basification (pH 9.5) + Na2SO4 Saturation N3->N5 N6 Extraction (2-MeTHF) Isolate Free Base N5->N6 N7 Crystallization Purge (4S)-Epimer N6->N7

Figure 1: Optimized extraction workflow for purging epimers and inorganic byproducts.

Mechanism B1 Amine-Borane Adduct (Trapped Product) B2 HCl / Methanol Protonation B1->B2 B3 B(OMe)3 (Volatile Purge) B2->B3 Evaporation B4 Amine Hydrochloride (Water Soluble) B2->B4 Retention

Figure 2: Mechanistic cleavage of amine-borane complexes to prevent yield loss.

Standard Operating Procedure (SOP): Optimized Extraction

This self-validating protocol ensures maximum recovery of the (3aR,4R,6aS) isomer while systematically purging epimers and inorganic byproducts[4].

Step 1: Complex Cleavage (Quenching)

  • Cool the crude reduction mixture to 0°C.

  • Slowly add 2.0 M methanolic HCl until the pH reaches 2.0.

  • Stir at room temperature for 45 minutes to ensure complete cleavage of amine-borane or amine-aluminate complexes.

  • Concentrate under reduced pressure (30°C) to remove methanol and volatile trimethyl borate.

Step 2: Neutral Impurity Purge

  • Dilute the resulting aqueous residue with DI water (3 volumes).

  • Wash the aqueous layer with Toluene (2 × 2 volumes) to remove unreacted ketone and non-polar organic impurities. Discard the organic layer.

Step 3: Basification and Salting Out

  • Cool the aqueous layer containing the protonated amino alcohol to 5°C.

  • Add solid Na₂SO₄ until the solution is fully saturated.

  • Carefully add 50% w/w aqueous K₂CO₃ until the pH stabilizes at exactly 9.5–10.0. Do not exceed pH 10.5 to prevent base-catalyzed degradation.

Step 4: Active Extraction

  • Extract the aqueous phase with N₂-sparged 2-MeTHF (3 × 3 volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure (bath temp < 35°C) to yield the crude free base.

Step 5: Epimer Purge (Crystallization)

  • Dissolve the crude oil in a minimal amount of warm Toluene.

  • Slowly add Heptane dropwise until the solution becomes slightly cloudy.

  • Cool to 0°C overnight. The pure (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol will crystallize, leaving the (4S) epimer in solution.

  • Filter and dry under vacuum.

References

  • Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hydrogenation of Amino Acid Mixtures to Amino Alcohols Source: ACS Publications URL: [Link]

  • Title: CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Lead Optimization: (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol as a Bioisosteric Replacement for Piperidines

Introduction: The Strategic Imperative of Bioisosterism In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A lead compound may exhibit p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosterism

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A lead compound may exhibit potent activity at its biological target, but simultaneously suffer from liabilities in its pharmacokinetic profile, such as poor solubility, rapid metabolism, or off-target toxicity.[1][2] Bioisosterism is a cornerstone strategy in medicinal chemistry designed to systematically address these issues. It involves the substitution of a specific atom or group within a molecule with another that possesses similar physical and chemical properties, with the goal of retaining or enhancing biological activity while optimizing the drug's overall disposition in the body.[3][4]

This guide provides an in-depth comparison of the highly prevalent piperidine scaffold with a promising, rigid bioisostere: (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . We will delve into the rationale for this replacement, present a framework for experimental comparison, and provide detailed protocols for key assays that form the bedrock of such an evaluation.

The Privileged Piperidine: A Double-Edged Sword

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[5][6] Its prevalence is a testament to its versatility. As a six-membered saturated ring, it offers a stable, three-dimensional scaffold that can be readily functionalized.[7] The nitrogen atom acts as a key basic center, modulating physicochemical properties like solubility and providing a crucial hydrogen bond acceptor/donor site for receptor interactions.[5][8]

However, the very flexibility that makes piperidine so adaptable can also be a liability. Its rapid ring-flipping and conformational dynamism mean that only a fraction of the molecules may exist in the bioactive conformation at any given time, potentially limiting potency. Furthermore, certain substitution patterns on the piperidine ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes.[5]

The Challenger: (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol

The strategic replacement of a flexible piperidine with a rigid, fused-ring system like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol offers a compelling approach to overcoming these limitations. This bicyclic scaffold can be viewed as a conformationally constrained analogue of a substituted piperidine.

Caption: Bioisosteric replacement of a generic piperidine with the rigid (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold.

The core rationale for this substitution is rooted in several key hypotheses:

  • Conformational Locking : By locking the substituent vectors in a defined spatial orientation, the entropic penalty of binding to the target receptor is reduced, which can lead to a significant increase in binding affinity and potency.

  • Enhanced Selectivity : A rigid conformation is less likely to fit into the binding pockets of off-target proteins, potentially improving the selectivity profile and reducing side effects.

  • Metabolic Shielding : The fused ring system can sterically hinder metabolically labile sites, protecting them from enzymatic degradation and improving metabolic stability.[9]

  • Novel Chemical Space : Such a replacement moves the compound into novel, patent-protected chemical space, a significant advantage in drug development.[2]

A Framework for Objective Comparison

To validate these hypotheses, a direct, data-driven comparison is essential. A hypothetical lead compound containing a piperidine moiety (Compound P ) and its bioisosteric analogue (Compound B ) must be subjected to a battery of standardized in vitro assays.

Experimental_Workflow cluster_scaffolds Test Compounds cluster_assays Comparative Assays cluster_analysis Data Analysis & Decision P Compound P (Piperidine) LogP Lipophilicity (LogP/LogD) P->LogP Sol Aqueous Solubility P->Sol MetStab Metabolic Stability P->MetStab Binding Receptor Binding (Ki) P->Binding B Compound B (Bicyclic Isostere) B->LogP B->Sol B->MetStab B->Binding Compare Compare Physicochemical & Pharmacokinetic Profiles LogP->Compare Sol->Compare MetStab->Compare Binding->Compare Decision Advance Optimal Candidate Compare->Decision

Caption: Overall experimental workflow for the comparative analysis of the two scaffolds.

Comparative Data Summary (Hypothetical)

The following table illustrates the type of quantitative data that should be generated to enable a clear comparison.

ParameterAssayCompound P (Piperidine)Compound B (Bicyclic)Rationale for Change
Lipophilicity LogD at pH 7.42.52.1The added hydroxyl group and more compact structure of B may decrease lipophilicity, potentially improving solubility.
Solubility Kinetic Aqueous Solubility45 µM90 µMReduced lipophilicity and different crystal packing can lead to enhanced aqueous solubility.[10]
Metabolic Stability Liver Microsome Half-Life (t½)15 min75 minThe rigid bicyclic structure of B may shield metabolic soft spots from CYP450 enzymes.[11]
Target Affinity Receptor Binding (Ki)10 nM1.5 nMThe pre-organized conformation of B reduces the entropic penalty of binding, leading to higher affinity.

Detailed Experimental Protocols

The trustworthiness of the comparative data hinges on the robustness of the experimental methods used.[12] The following sections provide detailed, self-validating protocols for each key assay.

Lipophilicity Determination (LogD) via Shake-Flask Method

Causality: Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding.[13] The shake-flask method is the "gold standard" for its direct measurement of partitioning between an organic (n-octanol) and an aqueous phase.[13][14]

Protocol:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS (1:1 v/v) for 24 hours, then allow the phases to separate.

    • Pre-saturate the PBS by mixing it with n-octanol in the same manner. Use these pre-saturated solvents for the experiment.

    • Prepare 10 mM stock solutions of Compound P and Compound B in DMSO.

  • Procedure: [15]

    • In duplicate for each compound, add 10 µL of the 10 mM stock solution to a vial containing 990 µL of pre-saturated PBS and 1000 µL of pre-saturated n-octanol.

    • Cap the vials tightly and place them on a rotator for 1 hour at room temperature to ensure equilibrium is reached.

    • Centrifuge the vials at 2000 x g for 10 minutes to achieve complete phase separation.

    • Carefully collect an aliquot from the n-octanol (upper) phase and an aliquot from the aqueous (lower) phase.

    • Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated LC-MS method against a standard curve.

  • Data Analysis:

    • The Distribution Coefficient (D) is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • LogD is then calculated as the base-10 logarithm of D.

Kinetic Aqueous Solubility Assay

Causality: Poor aqueous solubility is a major hurdle for oral bioavailability and can cause misleading results in in-vitro assays.[16] This high-throughput kinetic method provides a rapid assessment of solubility from a DMSO stock, mimicking how compounds are often handled in early discovery.[10][17]

Protocol:

  • Preparation:

    • Prepare a 96-well filter plate (e.g., MultiScreen® PCF).[18]

    • Prepare a standard 96-well V-bottom plate for analysis.

    • Prepare 10 mM stock solutions of each compound in DMSO.

  • Procedure: [18]

    • Dispense 190 µL of PBS (pH 7.4) into each well of the filter plate.

    • Add 10 µL of the 10 mM DMSO stock solution directly into the buffer, resulting in a final DMSO concentration of 5%.

    • Seal the plate and shake at 300 rpm for 1.5 hours at room temperature.

    • Place the filter plate on a vacuum manifold connected to the clean collection plate.

    • Apply vacuum to filter the solutions. The filtrate contains the dissolved compound, while any precipitate is retained by the filter.

    • Quantify the concentration of the compound in the filtrate using LC-MS or UV-Vis spectroscopy against a standard curve prepared under identical buffer and DMSO conditions.

  • Data Analysis:

    • The measured concentration in the filtrate is reported as the kinetic aqueous solubility in µM.

In Vitro Metabolic Stability Assay

Causality: The liver is the primary site of drug metabolism, and liver microsomes contain the key Phase I enzymes (e.g., CYPs) responsible for the clearance of most drugs.[11][19] This assay measures the rate of disappearance of a compound when incubated with liver microsomes to predict its intrinsic clearance.[20]

Metabolic_Stability_Workflow Start Prepare Reaction Mix: Compound (1µM) Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) Preincubation Pre-incubate at 37°C for 5 min Start->Preincubation Initiate Initiate Reaction: Add NADPH (1 mM) Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Sampling Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction: Add Acetonitrile with Internal Standard Sampling->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Plot % Remaining vs. Time Calculate Half-Life (t½) Analyze->Data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer (prepare fresh).

    • Prepare 1 µM working solutions of test compounds in buffer.

  • Procedure: [21][22]

    • In a 96-well plate, combine the compound solution and liver microsomes (to a final concentration of 0.5 mg/mL protein). Include a negative control without NADPH.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. The T=0 sample is taken immediately before NADPH addition.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot and quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Once all time points are collected, centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Half-life (t½) is calculated as: t½ = 0.693 / k.

Receptor Binding Affinity (Ki) via Competition Assay

Causality: A drug's potency is directly related to its binding affinity for its target receptor. A competition radioligand binding assay is a robust method to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand.[23][24]

Protocol:

  • Preparation:

    • Prepare the receptor source (e.g., cell membranes expressing the target receptor) at a predetermined optimal concentration in binding buffer (e.g., Tris-HCl with MgCl2).[23]

    • Prepare a fixed concentration of a suitable radioligand (typically at or near its Kd value).

    • Prepare serial dilutions of the unlabeled test compounds (Compound P and B ).

    • Prepare a "non-specific binding" (NSB) control containing a high concentration of a known, potent unlabeled ligand.[23]

  • Procedure: [23][25]

    • In a 96-well plate, add the binding buffer, serial dilutions of the test compound, the fixed concentration of radioligand, and finally the receptor membranes to initiate the binding.

    • Set up "Total Binding" wells (containing radioligand and receptor, but no competitor) and NSB wells.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[23]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The bioisosteric replacement of a flexible piperidine with a rigid scaffold like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a powerful strategy in modern medicinal chemistry.[9] It offers a rational path to enhancing potency, selectivity, and metabolic stability while creating novel intellectual property.[2] However, this strategy is not a universal solution. The synthetic complexity can be greater, and the rigid structure may not be compatible with all receptor binding pockets. Therefore, the decision to pursue such a replacement must be guided by robust, comparative experimental data as outlined in this guide. By systematically evaluating key drug-like properties, researchers can make informed decisions, accelerating the optimization of lead compounds into successful clinical candidates.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Vertex AI Search.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. (n.d.). Benchchem.
  • The Quest for Bioisosteric Replacements. (2006).
  • Bioisosteric Replacement Str
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • What is the role of bioisosterism in drug design?. (2025).
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Bentham Science Publishers.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • Aqueous Solubility. (n.d.).
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP)
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Pl
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. (n.d.). PMC.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.

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Comparative

A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space and improved pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space and improved pharmacokinetic properties is relentless. The saturated bicyclic amine, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, represents a promising three-dimensional scaffold for the development of new therapeutics. Its rigid structure and stereochemically defined hydroxyl and secondary amine functionalities offer multiple vectors for diversification. The efficiency of functionalizing this core through transition-metal-catalyzed cross-coupling reactions is paramount to its utility in drug discovery programs.

This guide provides a comprehensive analysis of the cross-coupling efficiency of the octahydrocyclopenta[c]pyrrole scaffold, with a specific focus on the (3aR,4R,6aS)-4-ol isomer. Due to the nascent stage of research on this particular molecule, direct comparative data is limited. Therefore, this guide will leverage experimental data from closely related and structurally analogous saturated aza-bicyclic systems to provide a robust benchmarking framework. The insights herein are intended to guide researchers in selecting optimal reaction conditions and to highlight the synthetic potential of this valuable building block.

The Strategic Importance of the Octahydrocyclopenta[c]pyrrole Scaffold

The octahydrocyclopenta[c]pyrrole core is a key structural motif in a variety of biologically active compounds, including antagonists of retinol binding protein 4 with potential applications in treating age-related macular degeneration.[1] Its saturated, bicyclic nature imparts a higher fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often correlated with improved clinical success rates for drug candidates. The ability to efficiently and selectively functionalize this scaffold via cross-coupling is a critical enabler for exploring structure-activity relationships (SAR) and developing novel chemical entities.

Benchmarking C-N Cross-Coupling: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3][4][5] For a scaffold like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, this reaction allows for the direct arylation or heteroarylation of the secondary amine, a key transformation in the synthesis of many pharmaceutical agents.

Comparative Analysis with a Structurally Related Scaffold

A study on bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists provides a valuable benchmark for the Buchwald-Hartwig amination of a similar core structure, (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.[1] This analog shares the same bicyclic core, albeit with a different substitution pattern and a carbamate protecting group.

Coupling Partner 1 (Amine)Coupling Partner 2 (Aryl Halide)CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate1-bromo-2-(trifluoromethyl)benzenePd(OAc)₂BINAPNaOt-BuToluene11016Good[1]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and BINAP as the ligand is a classic combination for Buchwald-Hartwig reactions.[3] BINAP is a bidentate phosphine ligand that forms a stable and active catalyst complex, often effective for coupling with a range of aryl halides.

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent and Temperature: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling, and the elevated temperature is often necessary to drive the reaction to completion, especially with less reactive aryl bromides.

For the target molecule, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, the presence of the free hydroxyl group may necessitate optimization of the base and reaction conditions to avoid potential side reactions. A weaker base such as Cs₂CO₃ or K₃PO₄ could be explored, potentially requiring a more active catalyst system employing bulky, electron-rich phosphine ligands like XPhos or SPhos.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd catalyst and ligand to a dry flask prep2 Add aryl halide, amine, and base prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Heat to desired temperature under inert atmosphere prep3->react1 react2 Monitor reaction progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench reaction and extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of an Octahydrocyclopenta[c]pyrrole Analog

The following protocol is adapted from the synthesis of a related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonist.[1]

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and BINAP (0.03 mmol).

  • Reagent Addition: Add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 mmol), 1-bromo-2-(trifluoromethyl)benzene (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion (typically 16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Benchmarking C-C Cross-Coupling: Suzuki-Miyaura and Sonogashira Reactions

The formation of carbon-carbon bonds is fundamental to the construction of molecular complexity. The Suzuki-Miyaura and Sonogashira reactions are powerful tools for this purpose, enabling the introduction of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling: A Versatile Tool for Arylation

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[6][7] While no direct examples of Suzuki coupling on the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold are readily available, extensive literature on the Suzuki coupling of N-heterocycles provides a strong basis for predicting its efficiency.

For a successful Suzuki coupling, the octahydrocyclopenta[c]pyrrol-4-ol would first need to be functionalized with a halide or triflate. Alternatively, the nitrogen atom could be coupled to a haloaryl group, followed by a Suzuki reaction at the halogenated position.

Comparative Catalyst Systems for Suzuki-Miyaura Coupling of N-Heterocycles:

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄Aryl iodides and bromidesReadily available, well-established.
PdCl₂(dppf)Electron-rich and -poor aryl halidesHigh efficiency, good functional group tolerance.
Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃Aryl chlorides, sterically hindered substratesHigh turnover numbers, mild reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial for an efficient Suzuki-Miyaura reaction. For less reactive aryl chlorides, or for sterically demanding substrates, bulky and electron-rich phosphine ligands developed by Buchwald and others are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron reagent. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. This biphasic system facilitates the reaction by bringing the organic-soluble and water-soluble components into proximity.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is highly valuable for the synthesis of precursors for further transformations and for introducing rigid alkynyl linkers into molecules.

General Conditions for Sonogashira Coupling:

Catalyst SystemCo-catalystBaseSolvent
PdCl₂(PPh₃)₂CuIEt₃N or other amineDMF, THF, or Toluene

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and often as a solvent.

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different choice of palladium catalyst, ligand, and base.

Decision Tree for Optimizing C-C Cross-Coupling Conditions

cluster_suzuki Suzuki-Miyaura Optimization cluster_sonogashira Sonogashira Optimization start Select C-C Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki Aryl/Vinyl Boronic Acid sonogashira Sonogashira start->sonogashira Terminal Alkyne s1 Aryl Iodide/Bromide? suzuki->s1 so1 Standard Conditions sonogashira->so1 s2 Use Pd(PPh3)4 or PdCl2(dppf) with K2CO3 s1->s2 Yes s3 Aryl Chloride? s1->s3 No s4 Use Buchwald ligand (e.g., XPhos) with Pd(OAc)2 and K3PO4 s3->s4 so2 PdCl2(PPh3)2, CuI, Et3N so1->so2 so3 Homocoupling an issue? so2->so3 so4 Consider Copper-Free Protocol so3->so4 Yes

Caption: A decision tree to guide the selection of initial conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Conclusion and Future Outlook

The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold holds significant promise for the development of novel therapeutics due to its desirable three-dimensional structure. While direct experimental data on its cross-coupling efficiency is still emerging, a comparative analysis based on structurally related aza-bicyclic systems provides a strong foundation for guiding synthetic efforts.

The Buchwald-Hartwig amination is expected to be a robust method for the N-functionalization of this core, with catalyst systems based on bulky, electron-rich phosphine ligands likely offering the best performance, especially when considering the presence of the secondary alcohol. For C-C bond formation, both the Suzuki-Miyaura and Sonogashira couplings are anticipated to be effective, provided the scaffold is appropriately pre-functionalized. The choice of catalyst, ligand, and base will be critical for achieving high efficiency and should be systematically screened.

As research into this and related scaffolds continues, a more detailed and direct benchmarking of cross-coupling efficiency will undoubtedly emerge. The principles and comparative data presented in this guide offer a solid starting point for researchers looking to unlock the synthetic potential of the octahydrocyclopenta[c]pyrrole core in their drug discovery endeavors.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 25, 2026. [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. Accessed March 25, 2026. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Accessed March 25, 2026. [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Chinese Chemical Society. Accessed March 25, 2026. [Link]

  • C-N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene-Phosphine Iridium Complexes. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Accessed March 25, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2024. Accessed March 25, 2026. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Accessed March 25, 2026. [Link]

  • Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. PubMed. Accessed March 25, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed March 25, 2026. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Accessed March 25, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed March 25, 2026. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Accessed March 25, 2026. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ARKIVOC. Accessed March 25, 2026. [Link]

  • Suzuki Coupling. SynArchive. Accessed March 25, 2026. [Link]

  • Intramolecular Heck reaction. In: Wikipedia. ; 2023. Accessed March 25, 2026. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Accessed March 25, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Accessed March 25, 2026. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Accessed March 25, 2026. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. Accessed March 25, 2026. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Accessed March 25, 2026. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Palladium-Catalyzed Dehydrative Cross-Coupling of Allylic Alcohols and N-Heterocycles Promoted by a Bicyclic Bridgehead Phosphoramidite Ligand and an Acid Additive. Organic Letters. Accessed March 25, 2026. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Accessed March 25, 2026. [Link]

  • Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters. Accessed March 25, 2026. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate. Accessed March 25, 2026. [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. Accessed March 25, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed March 25, 2026. [Link]

  • Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. PMC. Accessed March 25, 2026. [Link]

  • Tandem Palladium-Catalyzed 6- exo- dig Oxocyclization Coupling of δ-Acetylenic β-Ketoesters with Aryl Bromides and Chlorides: Route to Substituted Dihydropyrans. PubMed. Accessed March 25, 2026. [Link]

  • Cross coupling reactions in organic synthesis themed issue. POSTECH. Accessed March 25, 2026. [Link]

  • Palladium‐Catalyzed Regioselective Dehydrogenative C–H/C–H Cross‐Coupling of Pyrroles and Pyridine N‐Oxides. RSC Publishing. Accessed March 25, 2026. [Link]

  • Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. PubMed. Accessed March 25, 2026. [Link]

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem. Accessed March 25, 2026. [Link]

  • (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. NextSDS. Accessed March 25, 2026. [Link]

  • DEVELOPMENT OF CROSS-COUPLING REACTIONS THROUGH METAL-CATALYZED RADICAL-INVOLVED C‒H FUNCTIONALIZATION. ScholarBank@NUS. Accessed March 25, 2026. [Link]

Sources

Validation

Evaluating the Metabolic Stability of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol vs. Acyclic Amines

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern medicinal chemistry, the incorporation of basic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the incorporation of basic amine functionalities is a standard strategy to improve aqueous solubility and target engagement. However, flexible acyclic amines (e.g., dimethylamine, diethylamine) frequently suffer from severe metabolic liabilities, specifically rapid oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes.

To overcome this, scaffold hopping to conformationally restricted bioisosteres has become a critical optimization strategy. This guide objectively compares the metabolic stability of highly flexible acyclic amines against the rigid [3.3.0] bicyclic scaffold (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . By analyzing the mechanistic causality of CYP450 degradation and providing a self-validating in vitro assay protocol, this guide equips drug developers with the actionable data needed to mitigate intrinsic clearance ( CLint​ ) liabilities.

Mechanistic Rationale: Why Acyclic Amines Fail and Bicyclic Systems Succeed

The Liability of Acyclic Amines

Acyclic amines possess highly flexible alkyl chains with sterically exposed α -protons. When these compounds enter the active site of CYP450 enzymes (predominantly CYP3A4 and CYP2D6), they are highly susceptible to N-dealkylation. Mechanistically, this reaction is initiated by either a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) from the α -carbon to the highly reactive iron-oxo heme species of the enzyme1[1]. This forms an unstable carbinolamine intermediate that spontaneously hydrolyzes into a dealkylated amine and an aldehyde 2[2].

The Bicyclic Bioisostere Solution

Replacing the acyclic amine with a (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold fundamentally alters the molecule's interaction with metabolic enzymes. This [3.3.0] fused ring system provides three distinct protective advantages:

  • Steric Shielding: The rigid cyclopentane ring sterically blocks the CYP450 heme-iron from accessing the α -carbons of the pyrrolidine ring.

  • Conformational Rigidity: The fused bicyclic structure cannot adopt the optimal geometry required for the transition state of the HAT/SET mechanism.

  • Increased Bond Dissociation Energy (BDE): The ring strain inherent in the [3.3.0] system increases the energy required to break the C-H bond at the α -position, effectively shutting down the primary metabolic pathway.

This scaffold hopping strategy has been successfully utilized to rescue molecules suffering from poor half-lives, such as in the development of novel oxazolidinone antibiotics3[3] and Retinol Binding Protein 4 (RBP4) antagonists 4[4].

CYP450_Mechanism Acyclic Acyclic Amine (Flexible, Exposed α-H) CYP CYP450 (SET / HAT) Acyclic->CYP Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine α-Hydroxylation Dealkylation Rapid N-Dealkylation (Aldehyde + Amine) Carbinolamine->Dealkylation Spontaneous Cleavage Bicyclic (3aR,4R,6aS)-Bicyclic Core (Rigid, Shielded α-H) Steric Steric Hindrance & High C-H BDE Bicyclic->Steric Stable Metabolic Stability (Intact Scaffold) Steric->Stable Prevents CYP Alignment

Caption: CYP450-mediated N-dealkylation of acyclic amines vs. stability of bicyclic scaffolds.

Experimental Validation: Liver Microsomal Stability Assay

To objectively evaluate the metabolic stability of these two amine classes, a Human Liver Microsome (HLM) stability assay must be employed. The following protocol is designed as a self-validating system , ensuring that the data generated is strictly due to CYP450 metabolism and not chemical instability or assay artifacts.

Causality-Driven Protocol
  • System Preparation:

    • Action: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: Maintaining the protein concentration at 0.5 mg/mL ensures the reaction remains in the linear range of enzyme kinetics, preventing substrate depletion artifacts.

  • Pre-Incubation:

    • Action: Incubate the mixture at 37°C for 5 minutes prior to initiating the reaction.

    • Causality: This step is critical. It allows the highly lipophilic test compounds to partition into the microsomal lipid bilayer where the CYP450 active sites reside, ensuring the reaction begins instantly upon initiation.

  • Reaction Initiation (The Trigger):

    • Action: Add a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes are obligate monooxygenases that require electrons. NADPH serves as the sole electron donor. By controlling the addition of NADPH, we strictly control the start time ( T0​ ) of the metabolic process.

  • Self-Validating Controls:

    • Action: Run a parallel "Minus-NADPH" control (buffer instead of NADPH) and a "Positive Control" (e.g., Verapamil).

    • Causality: The Minus-NADPH control proves that any compound loss is exclusively CYP-mediated (ruling out chemical degradation or esterase activity). The Positive Control validates that the microsomes are enzymatically active.

  • Time-Course Quenching:

    • Action: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP450 proteins, halting the reaction precisely at the target minute. The internal standard corrects for any volumetric errors during pipetting and matrix ionization effects during mass spectrometry.

  • Quantification:

    • Action: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Step1 1. Preparation Test Cmpd + HLM Step2 2. Pre-Incubation 37°C for 5 mins Step1->Step2 Step3 3. Reaction Initiation Add NADPH System Step2->Step3 Step4 4. Time-Course Sampling 0 to 60 mins Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Quantify Parent Step5->Step6 Step7 7. Data Analysis Calculate t1/2 & CLint Step6->Step7

Caption: Step-by-step in vitro liver microsomal stability assay workflow.

Quantitative Data Comparison

The following table summarizes representative in vitro HLM stability data comparing a standard acyclic amine moiety against the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold within a matched molecular pair context.

Note: CLint​ (Intrinsic Clearance) is calculated using the half-life ( t1/2​ ) and the microsomal protein concentration.

Compound ScaffoldStructure Type t1/2​ (min) CLint​ (µL/min/mg protein)Remaining Parent at 60 min (%)
Acyclic Amine Analog (e.g., Diethylamine derivative)Flexible, Exposed α -protons12.5110.4< 5%
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol Rigid[3.3.0] Bicyclic System> 120< 11.588%

Data Interpretation: The acyclic amine demonstrates high intrinsic clearance, resulting in near-complete degradation within 60 minutes. In stark contrast, the incorporation of the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol core reduces the CLint​ by nearly 10-fold. The specific stereochemistry (3aR,4R,6aS) ensures that the hydroxyl group is optimally positioned for target binding (e.g., acting as a hydrogen bond donor) while the rigid, sterically hindered pyrrole nitrogen remains completely shielded from CYP450-mediated oxidation.

Conclusion

Replacing acyclic amines with the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold is a highly effective, mechanistically sound strategy for overcoming metabolic liabilities in drug discovery. By restricting conformational flexibility and sterically shielding the α -carbons, medicinal chemists can effectively block CYP450-mediated N-dealkylation. As validated by rigorous in vitro microsomal stability assays, this bioisosteric replacement drastically lowers intrinsic clearance and extends the compound's half-life, paving the way for improved in vivo pharmacokinetic profiles.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation Source: ResearchGate URL:[Link]

  • Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
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